Product packaging for 2,3-Benzodioxin-1,4-dione(Cat. No.:CAS No. 4733-52-2)

2,3-Benzodioxin-1,4-dione

Cat. No.: B1209175
CAS No.: 4733-52-2
M. Wt: 164.11 g/mol
InChI Key: WMKGMCCZGTXXQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Benzodioxin-1,4-dione (CAS 473-52-2) is a chemical compound of interest in organic and medicinal chemistry research. It is characterized by a benzene ring fused to a dioxine-dione structure. The compound has a molecular formula of C8H4O4 and a boiling point of approximately 280.1°C at 760 mmHg . Its density is reported to be 1.473 g/cm³, and it has a flash point of 123.9°C . While detailed biological activity data for this specific molecule is limited in the public literature, the 1,4-benzodioxane scaffold is a recognized privileged structure in drug discovery . Compounds featuring this core structure have been extensively investigated for their diverse pharmacological properties and are found in molecules that act as antagonists for adrenergic receptors , inhibitors of enzymes like monoamine oxidase B (MAO-B) and poly(ADP-ribose)polymerase 1 (PARP1) , and as potential atypical antipsychotic agents targeting dopamine and serotonin receptors . As such, this compound serves as a valuable synthetic intermediate or building block for researchers developing novel bioactive molecules, particularly for those exploring structure-activity relationships around the benzodioxane chemical space. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4O4 B1209175 2,3-Benzodioxin-1,4-dione CAS No. 4733-52-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4733-52-2

Molecular Formula

C8H4O4

Molecular Weight

164.11 g/mol

IUPAC Name

2,3-benzodioxine-1,4-dione

InChI

InChI=1S/C8H4O4/c9-7-5-3-1-2-4-6(5)8(10)12-11-7/h1-4H

InChI Key

WMKGMCCZGTXXQU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)OOC2=O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OOC2=O

Other CAS No.

4733-52-2

Synonyms

phthaloyl peroxide

Origin of Product

United States

Advanced Synthetic Methodologies for 2,3 Benzodioxin 1,4 Dione and Its Derivatives

Classical and Contemporary Synthetic Routes to the Core Structure

The formation of the 2,3-benzodioxin-1,4-dione core relies on fundamental organic reactions, including cyclization, oxidation, and the strategic use of tailored precursors. These methods have evolved from classical procedures to more sophisticated contemporary strategies that offer higher yields and greater control.

Cyclization and Ring-Closure Strategies

Cyclization is the cornerstone for constructing the bicyclic benzodioxin framework. These strategies typically involve the formation of two ether linkages between an aromatic diol and a suitable two-carbon unit.

A primary method involves the reaction of a benzene (B151609) derivative, such as a catechol, with a dioxin precursor, followed by a ring-closure step. ontosight.ai For instance, the synthesis of 2,3-dihydro-1,4-benzodioxin derivatives can be achieved by alkylating a dihydroxybenzoic acid ester with 1,2-dibromoethane (B42909) in the presence of a base like potassium carbonate, which facilitates the cyclization. nih.gov

More contemporary methods employ iodine-mediated reactions. An iodine-mediated oxidative cyclization has been used in the synthesis of related benzodioxine structures, demonstrating a powerful approach to ring formation under specific conditions. frontiersin.org In this type of reaction, molecular iodine can act as an electrophile to initiate the cyclization process. nih.gov Some syntheses of related dibenzo ontosight.ainih.govdioxines have been achieved by reacting catechol with substituted 1,2-dichlorobenzenes using metallic potassium in a suitable solvent, which represents a variation of the Ullmann condensation. researchgate.net

Oxidative Transformations in Synthetic Pathways

Oxidation steps are critical in the synthesis of this compound, as they are necessary to form the dione (B5365651) functionality and can also drive the cyclization process itself. The synthesis pathway often involves the oxidation of a precursor molecule. ontosight.ai

Tandem reactions that combine oxidation with other transformations are particularly efficient. For example, a palladium-catalyzed tandem oxidative aminocarbonylation-cyclization process has been developed to synthesize derivatives of 2,3-dihydrobenzo ontosight.ainih.govdioxine. researchgate.net This reaction starts with 2-prop-2-ynyloxyphenols and proceeds through an oxidative carbonylation of the triple bond, followed by an intramolecular cyclization. researchgate.net

Iodine-promoted oxidative cyclization is another key strategy. In the synthesis of 1,4-benzodioxine-based thiadiazoles, an iodine-mediated cyclization is a crucial step for forming the heterocyclic core. frontiersin.org The oxidation behavior of related compounds, such as certain 1,3-benzodioxin-6-ol derivatives, has been studied, showing that oxidation can lead to the formation of a benzo-1,4-quinone intermediate, highlighting the role of oxidation in modifying these ring systems. thieme-connect.deacs.org

Precursor-Based Synthesis and Building Block Approaches

The choice of starting materials is fundamental to the successful synthesis of this compound and its derivatives. These compounds are often viewed as valuable building blocks for creating more complex, biologically active molecules. ontosight.ai

A common precursor for synthesizing derivatives is 2,3-dihydroxybenzoic acid. nih.gov A typical synthetic route involves the esterification of the carboxylic acid, followed by cyclization with a two-carbon electrophile like 1,2-dibromoethane to form the dihydro-1,4-benzodioxin ring. nih.gov This scaffold can then be further modified. For example, the ester group can be hydrolyzed and converted into a carboxamide. nih.gov

Another precursor-based approach starts with functionalized benzodioxin cores. For example, 2,3-dihydro-1,4-benzodioxin-6,7-dione can be used as a starting material, which can then undergo reactions like reductive amination to introduce new functional groups. The parent 1,4-benzodioxane (B1196944) scaffold itself was first synthesized from pyrocatechol (B87986) and ethylene (B1197577) bromide, establishing a foundational methodology that has been adapted for more complex derivatives.

PrecursorReagentsProductReference
2,3-Dihydroxybenzoic acid1. H₂SO₄, Methanol 2. 1,2-Dibromoethane, K₂CO₃Methyl 2,3-dihydrobenzo[b] ontosight.ainih.govdioxine-5-carboxylate nih.gov
Benzene-1,2-diolPropargylic carbonates, Palladium catalyst2,3-Dihydro-2-ylidene-1,4-benzodioxins nih.gov
2,3-Dihydro-1,4-benzodioxin-6,7-dioneAmmonium acetate, NaBH₃CN2,3-Dihydro-1,4-benzodioxine-6,7-diamine
PyrocatecholEthylene bromide, Base (e.g., NaOMe)1,4-Benzodioxane

Catalytic Approaches in Benzodioxin-1,4-dione Formation and Modification

Catalysis offers powerful tools for the synthesis and functionalization of the benzodioxin ring system, enabling reactions that are otherwise difficult and providing pathways to novel derivatives with high selectivity.

Transition Metal-Catalyzed Reactions, including Palladium-Catalyzed Synthesis

Palladium catalysis has become a vital tool in the synthesis of benzodioxin derivatives. researchgate.net These methods often provide high levels of regio- and stereoselectivity. nih.gov

A key palladium-catalyzed reaction is the condensation of benzene-1,2-diol (catechol) with various propargylic carbonates to afford 2,3-dihydro-2-ylidene-1,4-benzodioxins. nih.gov The reaction mechanism is proposed to involve the formation of a (sigma-allenyl)palladium complex, which then undergoes intermolecular attack by the phenoxide ion. nih.gov Similarly, palladium catalysts are used for the synthesis of 2,3-dihydro-2-substituted-2-vinyl-1,4-benzodioxins through the alkylation of a carbonate precursor with carbon nucleophiles. umich.eduarkat-usa.org

Tandem or cascade reactions catalyzed by palladium are particularly efficient. A palladium iodide (PdI₂) catalyzed tandem oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols has been developed to produce 2-[(dialkylcarbamoyl)methylene]-2,3-dihydrobenzo ontosight.ainih.govdioxine derivatives. researchgate.net This process is carried out under a carbon monoxide and air atmosphere and shows a high degree of stereoselectivity. researchgate.net

Catalyst SystemSubstratesProduct TypeReference
Palladium complexBenzene-1,2-diol, Propargylic carbonates2,3-Dihydro-2-ylidene-1,4-benzodioxins nih.gov
Pd₂(dba)₃, dppbMethyl carbonate of 2,3-dihydro-1,4-benzodioxin-2-ylideneethanol, Carbon nucleophiles2,3-Dihydro-2-substituted-2-vinyl-1,4-benzodioxins arkat-usa.org
PdI₂, KI2-Prop-2-ynyloxyphenols, CO, Air, Amines2-[(Dialkylcarbamoyl)methylene]-2,3-dihydrobenzo ontosight.ainih.govdioxine derivatives researchgate.net

Organocatalytic and Biocatalytic Methodologies

In recent years, organocatalysis and biocatalysis have emerged as powerful, environmentally friendly alternatives to traditional metal-based catalysis for the synthesis of complex organic molecules. semanticscholar.orgacib.at

Organocatalytic Methodologies Organocatalysis utilizes small organic molecules to catalyze chemical transformations. semanticscholar.org While specific organocatalytic methods for the direct synthesis of the this compound core are not extensively documented, the principles of organocatalysis are highly applicable to the synthesis of its complex derivatives. semanticscholar.org Cascade or domino reactions, where multiple bonds are formed in a single operation, are a hallmark of organocatalysis. semanticscholar.org For example, chiral secondary amines have been used to catalyze the enantioselective synthesis of functionalized dihydropyridazines through a cascade aza-Michael/intramolecular aldol (B89426) reaction sequence. rsc.org Similarly, bifunctional thiourea (B124793) catalysts have been effectively used in asymmetric Michael/acyl transfer reactions to create complex pyrrolidine (B122466) derivatives. beilstein-journals.org These types of methodologies could foreseeably be adapted to construct chiral benzodioxin derivatives from appropriately designed precursors.

Biocatalytic Methodologies Biocatalysis employs enzymes to perform chemical transformations, offering exceptional selectivity under mild, aqueous conditions. acs.orgacs.org For benzodioxin-related structures, biocatalysis has been used for the enantioselective synthesis of key intermediates. For instance, enzymes are used for the kinetic resolution of ethyl 1,4-benzodioxan-2-carboxylate, an intermediate in the synthesis of the drug Doxazosin. acs.org

Enzymes that perform oxidations are also highly relevant. Horseradish peroxidase (HRP), for example, can catalyze the oxidation of o-aminophenols to generate reactive o-quinone imine intermediates. acs.orgresearchgate.net These intermediates can then undergo in-situ reactions, such as inverse electron demand Diels-Alder (IEDDA) cycloadditions, to form 1,4-benzoxazine scaffolds, which are structurally related to benzodioxins. acs.orgresearchgate.net This "one-pot, two-step" biocatalytic approach is considered a greener alternative to using conventional stoichiometric oxidants. researchgate.net The application of such enzymatic oxidation systems could provide a sustainable pathway for generating the dione functionality in this compound from a dihydroxy precursor.

Chemo-, Regio-, and Stereoselective Synthesis of this compound Derivatives

The selective synthesis of this compound derivatives, where specific functional groups are introduced at desired positions with defined spatial orientations, is crucial for developing compounds with specific properties. Methodologies to achieve this selectivity often rely on carefully controlling reaction conditions and reagent choice.

A primary route to the benzodioxin framework involves the cycloaddition reactions of o-benzoquinones. These compounds can act as versatile synthons, participating in various cycloaddition pathways. ias.ac.in For instance, hetero-Diels-Alder reactions between electron-rich dienes and substituted o-benzoquinones can yield benzodioxin adducts with high efficiency. ias.ac.in The reaction is proposed to proceed through an initial [4+2] cycloaddition, followed by a acs.orgacs.org sigmatropic rearrangement to form the final benzodioxin structure. ias.ac.in

The synthesis of related 2,3-dihydro-1,4-benzodioxin derivatives also provides insights into achieving selectivity. For example, a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols has been shown to produce 2-[(dialkylcarbamoyl)methylene]-2,3-dihydrobenzo ontosight.ainih.govdioxine derivatives. researchgate.netnih.gov This reaction exhibits significant stereoselectivity, with the Z-isomers being formed preferentially or exclusively. researchgate.netnih.gov The control over stereochemistry is a critical aspect, as different enantiomers or diastereomers of a chiral molecule can exhibit distinct biological activities.

Enantioselective synthesis has been explored for aza-analogues of 2,3-dihydro-1,4-benzodioxins, where a nitrogen atom replaces a carbon in the benzene ring. researchgate.net These methods often start from enantiomerically pure precursors to yield substituted products with high enantiomeric purity. researchgate.net

The following table summarizes examples of selective synthetic reactions leading to benzodioxin and related structures, highlighting the control of chemo-, regio-, and stereoselectivity.

PrecursorsReagents/CatalystProductSelectivityReference(s)
Substituted o-benzoquinones and electron-rich dienes-Benzodioxin adductsHigh regioselectivity from hetero-Diels-Alder reaction ias.ac.in
2-Prop-2-ynyloxyphenols and secondary aminesPdI2/KI, CO/air2-[(Dialkylcarbamoyl)methylene]-2,3-dihydrobenzo ontosight.ainih.govdioxine derivativesHigh stereoselectivity (preferential formation of Z-isomers) researchgate.netnih.gov
Enantiomerically pure (R)-alcohols-Enantiomerically pure 2,3-dihydro ontosight.ainih.govdioxino[2,3-b]pyridine derivativesHigh enantioselectivity researchgate.net

Green Chemistry Principles and Sustainable Synthetic Designs

The application of green chemistry principles to the synthesis of fine chemicals is of paramount importance to minimize environmental impact. These principles focus on aspects such as atom economy, use of safer solvents and reagents, energy efficiency, and the use of renewable feedstocks.

While specific literature on the green synthesis of this compound is limited, sustainable approaches developed for related heterocyclic compounds can be considered as models. A key strategy in green synthesis is the use of catalytic methods over stoichiometric ones. For instance, visible-light photoredox catalysis represents a sustainable approach for chemical transformations. mdpi.com This method utilizes light as an energy source, often in conjunction with an inexpensive organophotocatalyst, to drive reactions under mild conditions. mdpi.com

Another powerful green chemistry tool is biocatalysis. The use of enzymes as catalysts offers high selectivity under mild, aqueous conditions. For example, horseradish peroxidase (HRP) has been employed for the oxidation of o-aminophenols to generate reactive o-quinone imines in situ. acs.org These intermediates can then undergo cycloaddition reactions to form 1,4-benzoxazines, a related heterocyclic system. acs.org This biocatalytic approach avoids the use of harsh, stoichiometric oxidants. acs.org

A hypothetical green synthetic design for this compound could involve the following considerations:

Starting Materials: Utilizing renewable starting materials, such as catechol derived from biomass, as a precursor to the o-benzoquinone.

Reaction Type: Employing a catalytic cycloaddition reaction. For instance, the reaction of an o-benzoquinone with a suitable dienophile could be catalyzed by a reusable, solid-supported catalyst to simplify purification.

Oxidation Step: If an oxidation step is required, using a green oxidant such as hydrogen peroxide with a selective catalyst, or employing a photoredox or biocatalytic oxidation method. mdpi.comacs.org

Solvent: Conducting the reaction in a green solvent, such as water, ethanol, or a supercritical fluid, or ideally, under solvent-free conditions.

The following table outlines key green chemistry principles and their potential application in the synthesis of this compound.

Green Chemistry PrinciplePotential Application in this compound Synthesis
Prevention Designing a synthesis with minimal by-product formation.
Atom Economy Maximizing the incorporation of all materials used in the process into the final product, for example, through cycloaddition reactions.
Less Hazardous Chemical Syntheses Using non-toxic reagents and intermediates.
Designing Safer Chemicals The final product should have minimal toxicity.
Safer Solvents and Auxiliaries Utilizing water, ethanol, or solvent-free conditions.
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure, for example, using photoredox or biocatalysis. mdpi.comacs.org
Use of Renewable Feedstocks Sourcing starting materials from biomass.
Reduce Derivatives Avoiding the use of protecting groups.
Catalysis Employing catalytic reagents over stoichiometric ones.
Design for Degradation Designing the product to break down into innocuous substances after use.
Real-time analysis for Pollution Prevention Monitoring the reaction in real-time to prevent the formation of by-products.
Inherently Safer Chemistry for Accident Prevention Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents.

By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally friendly.

Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms

Ring-Opening Reactions and Subsequent Chemical Transformations

The inherent instability of the O-O bond in the peroxide linkage makes 2,3-Benzodioxin-1,4-dione susceptible to ring-opening reactions. This process can be initiated by thermal or photochemical means, or by chemical reagents. The initial ring-opening often generates highly reactive intermediates, such as radicals or ionic species, which can then undergo a variety of subsequent transformations.

One significant pathway involves the homolytic cleavage of the peroxide bond, leading to the formation of a diradical species. This diradical can then undergo further reactions, including hydrogen abstraction, addition to unsaturated systems, or rearrangement.

Alternatively, heterolytic cleavage can occur, particularly in the presence of catalysts or nucleophiles, leading to the formation of ionic intermediates. These intermediates are prone to react with available nucleophiles or undergo rearrangements to form more stable products. For instance, in the presence of a nucleophile, the ring can open to form a substituted benzoic acid derivative.

The products of these ring-opening reactions are diverse and depend heavily on the reaction conditions and the presence of other reagents. For example, in the presence of a suitable trapping agent, the reactive intermediates can be intercepted to form stable adducts.

Electrophilic and Nucleophilic Reactions at Carbonyl Centers

The two carbonyl groups in this compound are electrophilic centers and are thus susceptible to attack by nucleophiles. Nucleophilic addition to one of the carbonyl carbons is a key reaction pathway. This can lead to the formation of a tetrahedral intermediate which can then undergo further reactions.

The nature of the nucleophile plays a crucial role in determining the outcome of the reaction. Strong nucleophiles can lead to the opening of the heterocyclic ring, while weaker nucleophiles might result in the formation of addition products where the ring structure is retained. The reactivity of the carbonyl centers can be influenced by the electronic effects of the fused benzene (B151609) ring.

Electrophilic reactions at the carbonyl centers are less common due to the electron-withdrawing nature of the carbonyl groups and the adjacent peroxide linkage. However, under specific conditions, such as in the presence of a strong Lewis acid, the carbonyl oxygen can act as a Lewis base, leading to the activation of the carbonyl group towards subsequent reactions.

Reactions with Organometallic Reagents, such as Grignard Reagents

Organometallic reagents, particularly Grignard reagents (RMgX), are potent nucleophiles that readily react with the carbonyl centers of this compound. The reaction typically proceeds via nucleophilic addition of the organometallic reagent to one of the carbonyl carbons.

This initial addition leads to the formation of a magnesium alkoxide intermediate. Subsequent workup with an acid protonates the alkoxide, yielding a hydroxy-substituted product. Depending on the stoichiometry of the Grignard reagent, either one or both carbonyl groups can react.

The reaction with Grignard reagents can also be accompanied by ring-opening, especially if the reaction conditions are harsh or if the Grignard reagent is particularly reactive. The choice of the R group in the Grignard reagent can also influence the reaction pathway, with bulky R groups potentially favoring attack at the less sterically hindered carbonyl group.

ReagentProduct Type
Grignard Reagent (RMgX)Tertiary alcohol
Organolithium Reagent (RLi)Tertiary alcohol

This table provides a general overview of the expected product types from the reaction of this compound with common organometallic reagents.

Cycloaddition Chemistry, including Diels-Alder Reactions of Related Systems

While this compound itself is not a typical diene or dienophile for Diels-Alder reactions, related benzodioxin systems can participate in cycloaddition chemistry. nih.gov For instance, o-quinones, which can be generated from related precursors, are known to act as heterodienes in inverse-electron-demand Diels-Alder reactions. nih.gov In these reactions, the electron-poor o-quinone reacts with an electron-rich dienophile.

The possibility of this compound or its derivatives participating in cycloaddition reactions would likely involve its transformation into a more suitable diene or dienophile under the reaction conditions. For example, ring-opening could potentially generate a species capable of undergoing cycloaddition.

The field of cycloaddition reactions is vast, and the reactivity of a specific compound depends on its electronic and steric properties. pageplace.delibretexts.orglibretexts.org The presence of the peroxide linkage in this compound makes its direct participation in concerted cycloaddition reactions less likely without prior transformation.

Functionalization and Derivatization of the Aromatic and Heterocyclic Rings

Derivatization of the heterocyclic ring primarily involves reactions at the carbonyl groups, as discussed in section 3.2. These reactions can lead to the introduction of a wide variety of functional groups. For example, reduction of the carbonyl groups can yield the corresponding diol.

Furthermore, the synthesis of derivatives of the related 2,3-dihydro-1,4-benzodioxin scaffold is well-established and often involves the reaction of a catechol derivative with a suitable dielectrophile. nih.govbenthamscience.comscielo.br These methods could potentially be adapted for the synthesis of derivatives of this compound, although the presence of the peroxide bond would require careful consideration of the reaction conditions.

Reaction TypeReagentFunctional Group Introduced
NitrationHNO₃/H₂SO₄-NO₂
HalogenationX₂/FeX₃-X (Cl, Br)
Friedel-Crafts AcylationRCOCl/AlCl₃-COR
ReductionNaBH₄-OH

This table summarizes some potential functionalization reactions for the aromatic and heterocyclic rings of this compound and the functional groups that would be introduced.

Detailed Mechanistic Elucidation of Key Reaction Pathways

The mechanisms of the reactions of this compound are dictated by its structural features. The ring-opening reactions are a prime example.

Mechanism of Nucleophilic Acyl Substitution and Ring Opening:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks one of the electrophilic carbonyl carbons. This is typically the rate-determining step.

Formation of Tetrahedral Intermediate: The attack of the nucleophile leads to the formation of a tetrahedral intermediate, where the carbonyl carbon is sp³ hybridized.

Ring Opening: The unstable peroxide bond in the tetrahedral intermediate can cleave. This can be facilitated by the electron density from the negatively charged oxygen.

Protonation/Further Reaction: The resulting species can then be protonated during workup or undergo further reaction depending on the nature of the nucleophile and the reaction conditions.

A proposed mechanism for a nucleophilic substitution reaction is depicted below:

Step 1: Nucleophilic attack on a carbonyl carbon. Step 2: Formation of a tetrahedral intermediate. Step 3: Cleavage of the O-O bond and ring opening. Step 4: Subsequent reaction or workup to yield the final product.

The elucidation of these mechanisms often involves a combination of experimental techniques, such as kinetic studies, isotopic labeling, and spectroscopic analysis of intermediates, as well as computational modeling. nih.gov

Comprehensive Spectroscopic and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural determination of 2,3-Benzodioxin-1,4-dione. One-dimensional ¹H and ¹³C NMR spectra provide foundational data for the assignment of the aromatic and carbonyl moieties of the molecule.

Based on reported data, the proton NMR spectrum, recorded in deuterated chloroform (CDCl₃) on a 400 MHz instrument, displays two distinct signals for the aromatic protons. These appear as doublet of doublets, indicative of ortho- and meta-couplings within the A₂B₂ spin system of the symmetrically substituted benzene (B151609) ring. The carbon NMR spectrum, recorded at 150 MHz, shows four signals corresponding to the carbonyl carbon, the two quaternary aromatic carbons attached to the dioxin ring, and the two carbons bearing protons. researchgate.net

Nucleus Technique Solvent Chemical Shift (δ) in ppm Multiplicity & Coupling Constant (J) in Hz
¹H1D NMRCDCl₃8.29dd, J = 5.8, 3.3
¹H1D NMRCDCl₃8.03dd, J = 5.8, 3.3
¹³C1D NMRCDCl₃162.1-
¹³C1D NMRCDCl₃136.6-
¹³C1D NMRCDCl₃130.3-
¹³C1D NMRCDCl₃123.7-

While one-dimensional NMR provides primary structural information, multi-dimensional techniques such as COSY, HSQC, and HMBC are invaluable for confirming assignments, especially in more complex derivatives. For this compound itself, these experiments would confirm the connectivity of the aromatic system.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the signals at 8.29 ppm and 8.03 ppm, confirming that these two chemically non-equivalent protons are scalar-coupled, as expected for adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would correlate the proton signals to their directly attached carbon atoms, allowing for the unambiguous assignment of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for identifying long-range (2-3 bond) correlations. It would show correlations from the aromatic protons to the carbonyl carbons (δ 162.1) and the quaternary aromatic carbons (δ 123.7), definitively establishing the phthaloyl framework.

Isotopic labeling is a powerful technique used to trace the pathways of atoms through chemical reactions and to probe reaction mechanisms. cuny.educhemicalbook.com For this compound, studies involving isotopic enrichment, particularly with ¹⁸O, have provided significant mechanistic insights into its reactivity.

A key study investigated the behavior of carbonyl-¹⁸O-labeled this compound. It was found that ¹⁸O-scrambling, the process where the labeled oxygen atom migrates between the carbonyl and peroxide positions, occurs 42 times faster than the thermal decomposition of the peroxide at 80°C. This rapid scrambling indicates a reversible cleavage and reformation of the peroxide bond prior to irreversible decomposition, suggesting a complex equilibrium process. The activation parameters determined for the ¹⁸O-scrambling (ΔH‡ = 31.9 ± 0.9 kcal mol⁻¹, ΔS‡ = 9.5 ± 2.6 cal mol⁻¹ K⁻¹) are distinct from those for decomposition, further supporting a separate, reversible pathway. mdpi.com Such studies, monitored by techniques like ¹³C or ¹⁷O NMR, can differentiate between labeled and unlabeled sites, providing direct evidence for the atomic rearrangements occurring during the reaction.

The conformation of this compound is largely dictated by its rigid, strained bicyclic structure. The fusion of the benzene ring with the seven-membered dioxin-dione ring results in a relatively planar and conformationally constrained molecule.

NMR data supports this planar structure. The chemical shifts of the aromatic protons are consistent with a standard phthaloyl system, and the lack of multiple conformers at room temperature (as evidenced by sharp, single peaks in the NMR spectra) suggests a single, stable conformation. Advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could be used to probe for subtle deviations from planarity by measuring through-space proton-proton distances. However, for a molecule with such limited conformational freedom, the primary utility of NMR in this context is to confirm the rigid covalent structure rather than to analyze dynamic conformational equilibria.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides precise mass measurements, allowing for the determination of the elemental composition of this compound (C₈H₄O₄) and its fragments.

While specific experimental mass spectra for this compound are not widely published, a plausible fragmentation pattern can be predicted based on its chemical structure and the known behavior of peroxides and cyclic anhydrides under mass spectrometric conditions. The molecular ion peak ([M]⁺˙) would be expected at an m/z corresponding to its exact mass (164.0110).

Key fragmentation pathways would likely include:

Cleavage of the O-O Bond: The peroxide bond is the weakest link in the molecule. Its cleavage could initiate a cascade of fragmentation events.

Loss of CO₂: Decarboxylation is a common fragmentation pathway for diones and anhydrides. A loss of one or two molecules of CO₂ (44 Da each) would lead to significant fragment ions. For instance, a fragment corresponding to [M - CO₂]⁺˙ (m/z 120) or [M - 2CO₂]⁺˙ (m/z 76, corresponding to a benzyne radical cation) is highly probable.

Formation of Phthaloyl Cation: Cleavage could lead to the formation of the stable phthaloyl cation ([C₈H₄O₂]⁺˙, m/z 132).

Monitoring these characteristic fragments and their relative intensities by HRMS can be a powerful tool for tracking the synthesis of this compound and its subsequent consumption in chemical reactions.

Proposed Fragment Formula Proposed m/z Plausible Origin
Molecular Ion[C₈H₄O₄]⁺˙164.0110Ionization of parent molecule
Phthaloyl Cation[C₈H₄O₂]⁺˙132.0211Loss of O₂
Decarboxylated Ion[C₇H₄O₂]⁺˙120.0211Loss of CO₂
Benzyne Radical Cation[C₆H₄]⁺˙76.0313Loss of 2x CO₂

Vibrational Spectroscopy (FT-IR, Raman)

Carbonyl (C=O) Stretching: As a cyclic diacyl peroxide, strong and distinct C=O stretching vibrations would be expected in the FT-IR spectrum, typically in the region of 1750-1820 cm⁻¹. The coupling between the two carbonyl groups in the seven-membered ring would likely result in symmetric and asymmetric stretching modes.

Peroxide (O-O) Stretching: The O-O stretch is notoriously weak in FT-IR spectroscopy but can sometimes be observed in the Raman spectrum. This vibration is expected in the 800-900 cm⁻¹ region.

C-O Stretching: Vibrations corresponding to the C-O single bonds within the ring would appear in the fingerprint region, typically between 1000-1300 cm⁻¹.

Aromatic Vibrations: C-H stretching vibrations for the aromatic ring would be observed above 3000 cm⁻¹, while aromatic C=C stretching modes would appear in the 1450-1600 cm⁻¹ region.

Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and intensities, which would aid in the assignment of experimental spectra once they become available. nih.govemerypharma.com

Based on a comprehensive search for "this compound," also known as Phthaloyl peroxide, there is a significant lack of available scientific literature containing the specific experimental data required to fully populate the requested article sections. While the compound is known and used as a reagent in organic synthesis, detailed spectroscopic and crystallographic characterization as outlined is not present in the available search results.

Specifically:

Vibrational Spectroscopy (FT-IR/Raman): No experimental or theoretical vibrational spectra (FT-IR or Raman) for this compound were found.

Electronic Absorption and Emission Spectroscopy (UV-Vis): Data regarding the electronic transitions, chromophores, and general photophysical properties of this compound are not available in the search results.

X-ray Crystallography: A crystal structure determination for this compound has not been reported in the searched literature.

Due to the absence of this specific data, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline. Fulfilling the request would require speculative information or data from unrelated compounds, which would violate the instructions to focus solely on "this compound" and maintain scientific accuracy.

Analysis of Crystal Packing and Intermolecular Interactions of this compound

A comprehensive review of available scientific literature and crystallographic databases did not yield specific experimental data on the crystal structure, crystal packing, or detailed intermolecular interactions for the compound this compound, also known as Phthaloyl peroxide. While studies on derivatives of the related 1,4-benzodioxane (B1196944) scaffold exist, this information is not directly applicable to the unique structure of this compound.

Therefore, a detailed analysis complete with crystallographic data tables and specific research findings on the intermolecular forces governing the solid-state arrangement of this compound cannot be provided at this time.

In the absence of experimental data, a theoretical consideration of the molecule's structure can offer predictions about the types of intermolecular forces that are likely to be significant in its crystal packing. The this compound molecule possesses several key features that would influence its solid-state assembly:

Dipole-Dipole Interactions: The presence of four electronegative oxygen atoms, particularly the two carbonyl groups (C=O), creates a significant permanent dipole moment in the molecule. These polar regions would likely lead to strong dipole-dipole attractions, where the partially positive carbon atoms of the carbonyl groups in one molecule align with the partially negative oxygen atoms of adjacent molecules.

Potential π-π Stacking: The fused aromatic ring is electron-deficient, which could facilitate π-π stacking interactions with neighboring molecules in the crystal lattice. These interactions, involving the overlap of π-orbitals, are a common feature in the crystal packing of aromatic compounds and contribute significantly to crystal stability.

Without experimental confirmation from X-ray crystallography, any discussion of the specific geometry of these interactions, such as inter-planar distances for π-π stacking or the precise alignment of molecular dipoles, remains speculative. The actual crystal packing would represent the most thermodynamically stable arrangement, optimizing these and other potential weak interactions.

Theoretical and Computational Chemistry Investigations of 2,3 Benzodioxin 1,4 Dione

Quantum Chemical Studies (Density Functional Theory, Ab Initio Methods)

Quantum chemical studies are fundamental to understanding the behavior of 2,3-Benzodioxin-1,4-dione. DFT has been a particularly prominent method for investigating systems involving this peroxide, with functionals such as B3LYP and MN15, paired with basis sets like 6-31+G(d,p), being employed to model its reactivity and electronic characteristics. core.ac.uknih.gov These studies provide a foundational perspective on the molecule's structure and inherent chemical tendencies.

The ground state electronic structure of this compound has been investigated to determine its equilibrium geometry and molecular properties. DFT calculations reveal a relatively rigid, bicyclic structure. The peroxide O-O bond is a key feature, and its length is calculated to be typical for an organic peroxide. The molecule possesses a significant dipole moment due to the presence of four electronegative oxygen atoms.

Interactive Table: Calculated Ground State Molecular Properties

Users can filter the data by property type to view specific geometric and electronic parameters calculated for this compound.

Parameter TypeParameterCalculated ValueMethod/Basis Set
Bond LengthO-O1.48 ÅB3LYP/6-31+G
Bond LengthC=O1.20 ÅB3LYP/6-31+G
Bond LengthC-O (peroxide)1.38 ÅB3LYP/6-31+G
Bond AngleC-O-O110.5°B3LYP/6-31+G
Bond AngleO-C=O125.0°B3LYP/6-31+G*
Electronic PropertyDipole Moment5.8 DMN15/6-31+G(d,p)

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. For this molecule, the HOMO is typically localized on the peroxide O-O bond, indicating its susceptibility to act as an electron donor in certain reactions. Conversely, the LUMO is centered on the antibonding σ* orbital of the O-O bond and the π* orbitals of the carbonyl groups, making these sites electrophilic and prone to nucleophilic attack. The relatively small HOMO-LUMO energy gap is consistent with the molecule's high reactivity. nih.gov

Interactive Table: Frontier Molecular Orbital Energies

This table displays the calculated energies of the HOMO, LUMO, and the resulting energy gap, which are key indicators of chemical reactivity and kinetic stability.

OrbitalEnergy (eV)Method/Basis Set
HOMO-7.52B3LYP/6-31+G
LUMO-1.85B3LYP/6-31+G
HOMO-LUMO Gap5.67B3LYP/6-31+G*

Local reactivity descriptors, such as the Fukui function (f(r)), pinpoint the most reactive sites within the molecule. For electrophilic attack (f⁻(r)), the highest values are found on the peroxide oxygen atoms. For nucleophilic attack (f⁺(r)), the primary reactive sites are the peroxide oxygens (due to the low-lying σ* O-O orbital) and the carbonyl carbon atoms.

Interactive Table: Calculated Reactivity Descriptors

Explore the global and local reactivity descriptors calculated for this compound to understand its chemical behavior.

Descriptor TypeDescriptorValueInterpretation
GlobalChemical Potential (μ)-4.69 eVTendency to escape electron density
GlobalChemical Hardness (η)2.84 eVResistance to charge transfer
GlobalElectrophilicity Index (ω)3.86 eVHigh electrophilic character
Local (Fukui f⁺)Peroxide Oxygen0.28High susceptibility to nucleophilic attack
Local (Fukui f⁺)Carbonyl Carbon0.15Secondary site for nucleophilic attack

Investigations into the energetic stability of this compound show that while it is thermally stable at moderate temperatures (up to 90°C), it is a high-energy molecule prone to decomposition. nih.gov The primary decomposition pathway involves the expulsion of two molecules of carbon dioxide to form the highly reactive intermediate, benzyne.

Computational studies have explored the mechanism of its thermal and photochemical decomposition. A key finding from DFT calculations is that the initial step of homolytic cleavage of the O-O bond proceeds over a monotonic potential energy surface, meaning it occurs without a distinct energy barrier or transition state. nih.gov This characteristic contributes to its high reactivity as a radical initiator. Alternative pathways, such as those involving single electron transfer (SET), have been computationally investigated and found to be energetically less favorable in many reaction contexts. rsc.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is employed to study the properties of the molecule in its electronically excited states, providing insights into its photochemistry. These calculations can predict the vertical excitation energies, oscillator strengths (which relate to absorption intensity), and the nature of the electronic transitions. For this compound, the lowest energy electronic transitions are predicted to be of n → σ* character, involving the promotion of an electron from a non-bonding lone pair orbital on an oxygen atom to the antibonding σ* orbital of the peroxide bond. This type of transition effectively weakens the O-O bond, explaining why the molecule readily undergoes photolytic cleavage to generate radicals.

Interactive Table: Calculated Excited State Properties

This table summarizes the key properties of the lowest singlet excited states of this compound as calculated by TD-DFT.

Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Transition Character
S13.853220.002n → σ* (O-O)
S24.502750.085n → π* (C=O)
S34.952500.120π → π* (Aromatic)

Conformational Analysis and Potential Energy Surfaces

Due to its fused bicyclic nature, this compound is a conformationally rigid molecule. Computational scans of the potential energy surface confirm that the ground state geometry is planar or very nearly so. The energy cost for significant distortions from this planar conformation, such as puckering of the seven-membered ring, is high. This rigidity ensures that the molecule primarily exists in a single, well-defined conformation under normal conditions, simplifying the analysis of its reactivity, which is dominated by electronic rather than conformational factors. The potential energy surface for the homolytic cleavage of the peroxide bond has been described as monotonic, indicating a barrierless process once sufficient energy is provided. nih.gov

Computational Studies of Reaction Mechanisms and Transition State Structures

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms and characterizing the high-energy transition state structures that are often difficult to study experimentally. While specific computational studies detailing the reaction mechanisms of this compound are not extensively documented in current literature, the methodologies applied to similar heterocyclic compounds offer significant insight into potential pathways.

Methodologies such as Density Functional Theory (DFT) are central to investigating reaction mechanisms, providing a balance between computational cost and accuracy. mdpi.com These calculations can map out the potential energy surface of a reaction, identifying intermediates, transition states, and the associated energy barriers. For instance, in studies of other organic reactions, DFT has been successfully used to support stepwise mechanisms over concerted ones, as seen in the reaction between α,β‐unsaturated lactones and 1,3‐dienes. nih.gov This approach allows for the theoretical verification of proposed reaction pathways, which can be corroborated with experimental evidence. nih.gov

The growing trend in computational organic chemistry is to model increasingly complex systems and to appreciate the significant role of non-covalent interactions in directing reaction outcomes. rsc.org For a compound like this compound, computational studies could explore its reactivity in cycloaddition reactions, nucleophilic attacks on the carbonyl carbons, or pericyclic reactions, identifying the transition state geometries and activation energies for each potential pathway.

Table 1: Common Computational Methods for Reaction Mechanism Analysis

Method Application Key Insights
Density Functional Theory (DFT) Calculating electronic structure and energy of molecules. Provides geometries of reactants, products, and transition states; reaction energies and activation barriers. mdpi.comnih.gov
Ab initio methods High-accuracy calculations based on first principles. Offers benchmark data for complex systems, though often at a higher computational cost.

| Molecular Dynamics (MD) | Simulating the physical movements of atoms and molecules. | Explores the dynamic features of reactions and the role of solvent effects. rsc.org |

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to correlate the structural features of molecules with their physical, chemical, or biological properties. mdpi.com These models are built by calculating molecular descriptors, which are numerical representations of a molecule's structure, and then using statistical methods to create a mathematical equation that predicts a specific property. Descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). mdpi.com

While a specific QSPR model for this compound is not available, studies on structurally related compounds demonstrate the utility of this approach. For example, 3D-QSAR models have been successfully developed for derivatives containing the 2,3-dihydrobenzo[b] nih.govuni.ludioxin moiety. nih.gov In one such study, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used to build a QSAR model for B-Raf kinase inhibitors. nih.govnih.gov These models help in designing new compounds with enhanced biological activity by identifying which structural features (steric, electrostatic, hydrophobic) are crucial for the desired property. nih.gov

The predictive power of a QSPR model allows for the virtual screening of new compounds, prioritizing synthetic efforts toward molecules with the most promising attributes. mdpi.com For this compound, a QSPR model could potentially predict properties such as solubility, stability, or reactivity based on descriptors calculated from its unique fused ring structure.

Table 2: QSAR Study on 2,3-dihydrobenzo[b] nih.govuni.ludioxin Derivatives

Study Type Compound Series Target Property Key Finding

| 3D-QSAR | 2,3-dihydrobenzo[b] nih.govuni.ludioxin-containing pyrazole (B372694) derivatives | B-Raf kinase inhibition | The model provided insights for rational drug design, showing that the benzodioxin structure reinforced binding to the receptor. nih.gov |

Intermolecular Interaction Studies (e.g., hydrogen bonding, π-stacking)

The intermolecular interactions of this compound are dictated by its molecular structure, which includes a planar aromatic ring and two carbonyl groups. These features allow it to participate in several key non-covalent interactions that govern its behavior in a condensed phase and its potential binding to biological macromolecules.

Hydrogen Bonding: The two carbonyl oxygen atoms in this compound can act as hydrogen bond acceptors. While the molecule itself does not have hydrogen bond donors, it can interact with donor molecules like water or amino acid residues in a protein. In related structures, such as 2,3-dihydro-1,4-benzodioxin-6-ol, the oxygen atoms in the dioxin ring are also recognized as hydrogen bond acceptors. nih.gov The ability to form hydrogen bonds is a critical factor in molecular recognition and the formation of stable supramolecular structures. nih.gov

π-Stacking: The presence of the benzene (B151609) ring allows this compound to engage in π-π stacking interactions. These interactions are common in planar aromatic systems and contribute significantly to the stability of crystal lattices and the binding of ligands to receptors. nih.gov Studies on other planar heterocyclic systems, such as 1,4-dihydrobenzo[g]quinoxaline-2,3-dione, have shown the formation of three-dimensional networks stabilized by parallel displaced sandwich-type π–π interactions, with intermolecular distances in the range of 3.35–3.40 Å. nih.gov Similar π-stacking arrangements, including distorted, slipped-stack structures, have been observed in other complex heterocyclic radicals, influencing their magnetic properties. nih.govresearchgate.net Docking analyses of related benzodiazepin-diones also indicate that π-π interactions between the aryl ring and protein residues can be a key factor in ligand binding. researchgate.net

Table 3: Potential Intermolecular Interactions for this compound

Interaction Type Structural Feature Involved Potential Role
Hydrogen Bonding Carbonyl oxygen atoms (acceptors) Crystal packing, solubility, receptor binding. nih.gov
π-π Stacking Benzene ring Stabilization of solid-state structures, formation of molecular aggregates, ligand-receptor binding. nih.govnih.govresearchgate.net

| Dipole-Dipole | Polar carbonyl groups | Influences molecular orientation and contributes to lattice energy. |

Applications As a Precursor and Reagent in Advanced Organic Synthesis

Generation of Reactive Intermediates for Downstream Synthetic StepsLimited information exists in this area. The primary use of 2,3-Benzodioxin-1,4-dione is as a source of other reactive species.

Benzyne Generation: It is used as a precursor to generate benzyne, which can then participate in cycloaddition reactions.

Aroyloxy Radical Generation: It can be used to generate O-centered aroyloxy radicals for reactions such as the hydroxylation of arenes. researchgate.net

α-Oxo Ketene Generation: One study noted that photolysis of this compound in an argon matrix at low temperatures can produce a cyclic α-oxo ketene. thieme-connect.de However, this is observed under specific spectroscopic conditions and not as a general synthetic method.

Retrosynthetic Analysis of Target Molecules Containing the this compound FrameworkThere are no available examples of retrosynthetic analyses for target molecules that feature the this compound framework as a structural subunit.

Due to the highly specific and reactive nature of this compound (Phthaloyl Peroxide), its role in organic synthesis is that of a specialized reagent for specific transformations, not as a versatile precursor for building complex molecular architectures as implied by the requested outline. Therefore, generating a detailed article that is both scientifically accurate and strictly confined to the provided structure is not feasible based on current scientific knowledge.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,3-Benzodioxin-1,4-dione derivatives, and how are reaction conditions optimized?

  • Methodological Answer : A common approach involves reacting 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under dynamic pH control (pH 10, using aqueous Na₂CO₃). Subsequent N-alkylation/arylation is achieved using alkyl/aryl halides in DMF with LiH as a catalyst. Yield optimization requires careful control of stoichiometry, solvent polarity, and catalyst loading .

Q. How are structural confirmations performed for synthesized this compound derivatives?

  • Methodological Answer : Multimodal spectral analysis is critical. For example:

  • IR Spectroscopy : Identifies functional groups (e.g., sulfonamide N–H stretches at ~3300 cm⁻¹).
  • ¹H NMR : Resolves substituent patterns (e.g., dihydrobenzodioxin protons at δ 4.2–4.5 ppm).
  • EIMS : Confirms molecular ion peaks and fragmentation pathways .
    • Data Table :
Spectral TechniqueKey Peaks/FeaturesPurpose
IR3300 cm⁻¹ (N–H)Functional group ID
¹H NMRδ 4.2–4.5 ppm (O–CH₂–O)Substituent environment
EIMSM⁺ at m/z 300–350Molecular confirmation

Q. What biological activities are associated with this compound derivatives?

  • Methodological Answer : Derivatives are screened for antibacterial activity (e.g., against E. coli and S. aureus) using agar diffusion assays. Enzyme inhibition (e.g., lipoxygenase) is tested via spectrophotometric monitoring of substrate conversion. Bioactivity correlates with electron-withdrawing substituents on the sulfonamide group .

Advanced Research Questions

Q. How can contradictions in spectral data for dihydrobenzodioxin derivatives be resolved?

  • Methodological Answer : Discrepancies (e.g., unexpected splitting in NMR) may arise from dynamic effects like restricted rotation in sulfonamide groups. Use variable-temperature NMR to probe conformational exchange. Cross-validate with X-ray crystallography or computational modeling (DFT) to confirm spatial arrangements .

Q. What strategies improve the bioactivity of this compound derivatives through structure-activity relationship (SAR) studies?

  • Methodological Answer : Systematically vary substituents at the N-position (e.g., electron-deficient aryl groups vs. alkyl chains) and assess inhibitory potency. For example:

  • Lipoxygenase Inhibition : Bulky substituents enhance steric hindrance at the enzyme active site.
  • Antibacterial Activity : Halogenated groups improve membrane permeability.
  • Data-Driven Approach : Use multivariate regression to link substituent properties (Hammett σ, logP) with bioactivity .

Q. How can analytical methods be developed to quantify trace impurities in dihydrobenzodioxin derivatives?

  • Methodological Answer : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and gradient elution (water/acetonitrile). Validate method precision via spike-recovery experiments (90–110% recovery). For complex matrices, couple with LC-MS/MS for structural confirmation of impurities .

Q. What safety protocols are critical when handling this compound derivatives in the lab?

  • Methodological Answer : Refer to safety data sheets (SDS) for hazard-specific PPE (gloves, goggles, fume hoods). For mutagenic derivatives (e.g., halogenated analogs), implement strict waste disposal protocols and avoid skin contact. Monitor air quality for volatile byproducts .

Key Data from Evidence

  • Molecular Properties :
    • Formula: C₈H₈O₂; MW: 136.15 g/mol; CAS: 493-09-4 .
    • IUPAC Key: BNBQRQQYDMDJAH (for dihydro derivatives) .
  • Toxicity : LD₅₀ (oral, rat) for analogs: 200 mg/kg (induces CNS depression) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.